
N-(5-chloro-2-methylphenyl)-2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis :
- The synthesis of related N-substituted acetamide compounds involving various substitutions and reactions has been extensively studied. For example, Sunder and Maleraju (2013) synthesized derivatives of N-substituted acetamides with anti-inflammatory activity (Sunder & Maleraju, 2013).
Molecular Structure Analysis :
- The molecular structure of similar acetamide compounds has been characterized through techniques such as NMR, IR, and X-ray crystallography. For instance, Narayana et al. (2016) analyzed the crystal structures of C,N-disubstituted acetamides, revealing complex sheet formations through hydrogen bonds (Narayana et al., 2016).
Chemical Reactions and Properties :
- The chemical reactions and properties of related acetamide compounds have been the subject of several studies. For example, Salian et al. (2017) performed spectroscopic characterization of N-substituted acetamide compounds, revealing insights into their chemical properties (Salian et al., 2017).
Physical Properties Analysis :
- The physical properties of similar compounds, such as crystal structure and molecular conformation, have been explored. For instance, Boechat et al. (2011) investigated the structures of N-substituted acetamides, revealing their V-shaped molecular conformation and 3-D arrays formed by various intermolecular interactions (Boechat et al., 2011).
Chemical Properties Analysis :
- The chemical properties, such as reactivity and interaction with other molecules, of similar compounds have been studied. Arafat et al. (2022) synthesized novel N-substituted acetamides and analyzed their spectral data to elucidate their chemical properties (Arafat et al., 2022).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on related compounds includes synthesis and characterization efforts to understand their chemical structure and potential applications. For example, studies have detailed the synthesis of novel derivatives through specific reactions, confirming their structures via spectroscopic methods such as NMR, IR, and Mass spectra. These synthetic efforts are foundational for exploring the applications of these compounds in various scientific fields, including materials science and medicinal chemistry (K. Sunder & Jayapal Maleraju, 2013; N. Boechat et al., 2011).
Biological Activities
While direct applications of the specified compound were not identified, research on structurally related compounds has explored their potential biological activities. This includes investigations into anti-inflammatory, antimicrobial, and anticancer properties. These studies are crucial for identifying promising leads for new therapeutic agents. For instance, derivatives have been assayed for anti-inflammatory activity, with some showing significant results (K. Sunder & Jayapal Maleraju, 2013). Similarly, other studies have focused on the antimicrobial and anticancer activities of synthesized compounds, highlighting the diverse potential applications of these chemical entities in drug discovery and development (Sedanur Ekrek et al., 2022).
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF2N3O2S/c1-11-2-3-12(20)8-16(11)24-17(26)10-28-18-19(27)25(7-6-23-18)13-4-5-14(21)15(22)9-13/h2-9H,10H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOAYRLUCKGXSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

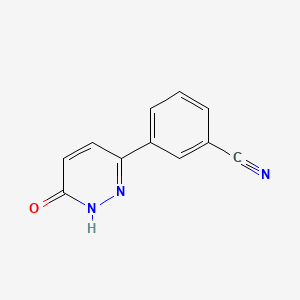
![4-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]benzamide](/img/structure/B2499021.png)
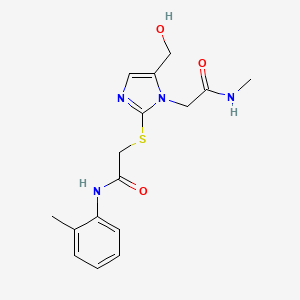
![1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid](/img/structure/B2499024.png)
![6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499028.png)
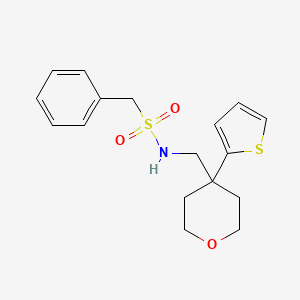
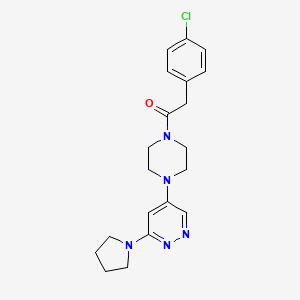
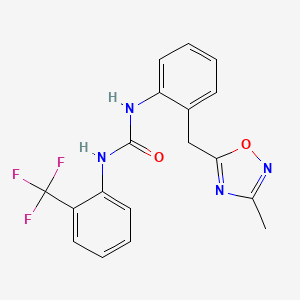

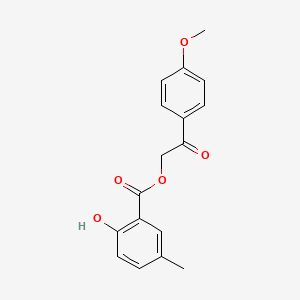
![N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499038.png)

![4-(4-Ethylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2499042.png)
